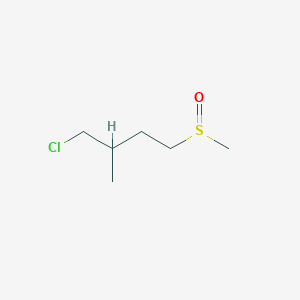
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₉H₁₀NNaO₃S. It is a sodium salt of a sulfinic acid derivative and is used in various chemical reactions and applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process may include additional purification steps such as crystallization or recrystallization to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with sodium sulfinates include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from reactions involving this compound include sulfonic acids, thiols, sulfides, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in biochemical studies to investigate the role of sulfinates in biological systems.
Mecanismo De Acción
The mechanism of action of sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-methoxybenzenesulfinate
- Sodium 4-chlorobenzenesulfinate
- Sodium 4-nitrobenzenesulfinate
Uniqueness
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is unique due to its dimethylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain organosulfur compounds that are not easily accessible using other sulfinates .
Propiedades
Fórmula molecular |
C9H10NNaO3S |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
sodium;4-(dimethylcarbamoyl)benzenesulfinate |
InChI |
InChI=1S/C9H11NO3S.Na/c1-10(2)9(11)7-3-5-8(6-4-7)14(12)13;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
BDFWOUOEHBTUDY-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


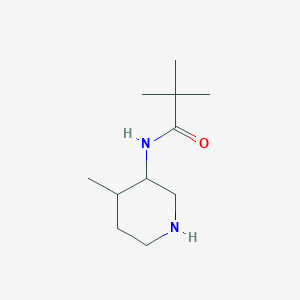


![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)


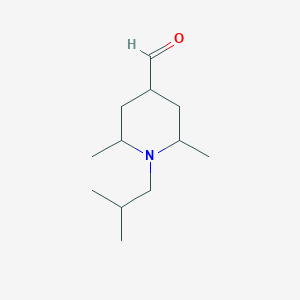
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13194318.png)

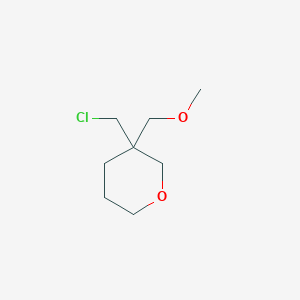
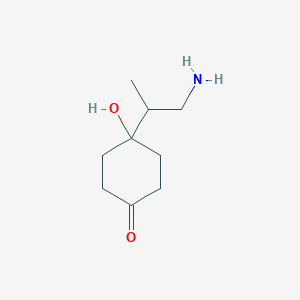
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)

